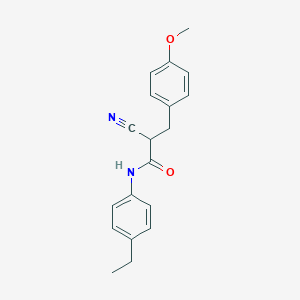
2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide
Vue d'ensemble
Description
2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide, also known as 2-CNE, is a compound that has been studied for its potential applications in scientific research. It is a relatively new compound, having been first synthesized in 2017. 2-CNE is a derivative of the parent compound 2-cyano-N-(4-ethylphenyl)propanamide (2-CNPA). This compound has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE). The purpose of
Applications De Recherche Scientifique
2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction. Inhibition of AChE leads to increased levels of acetylcholine, which can be used to study the effects of acetylcholine on the body. This compound has also been studied for its potential as an anti-inflammatory agent.
Mécanisme D'action
2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction. Inhibition of AChE leads to increased levels of acetylcholine, which can be used to study the effects of acetylcholine on the body. This compound inhibits AChE by binding to the active site of the enzyme and preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that this compound can inhibit the enzyme acetylcholinesterase (AChE). Inhibition of AChE leads to increased levels of acetylcholine, which can be used to study the effects of acetylcholine on the body. In vivo studies have shown that this compound can reduce inflammation in animal models. It has also been shown to have anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide has several advantages for use in lab experiments. It is a relatively new compound, so it is not widely available in the market. This makes it easier to obtain in small quantities for research purposes. Additionally, the synthesis method is relatively simple and can be easily scaled up for larger production. The main limitation of this compound is its low solubility in water. This makes it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for the study of 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide. One potential direction is to investigate the effects of this compound on other enzymes and biochemical pathways. Additionally, further research into the anti-inflammatory and anti-cancer effects of this compound could lead to new treatments for these diseases. Finally, further research could be done to improve the solubility of this compound in water, which would make it easier to use in aqueous solutions.
Propriétés
IUPAC Name |
2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-14-4-8-17(9-5-14)21-19(22)16(13-20)12-15-6-10-18(23-2)11-7-15/h4-11,16H,3,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMZMGRVAGOYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)hexahydro-1H-pyrrolo[3',4':4,5]isoxazolo[3,2-c][1,4]oxazine-1,3(2H)-dione](/img/structure/B3033828.png)

![1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one](/img/structure/B3033832.png)
![3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B3033833.png)
![3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B3033834.png)
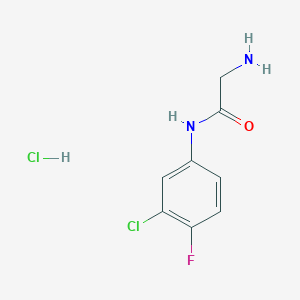
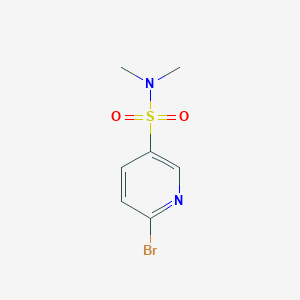
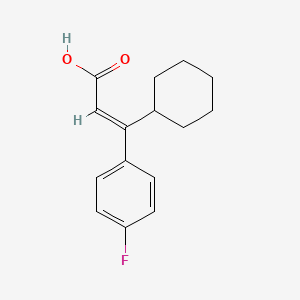
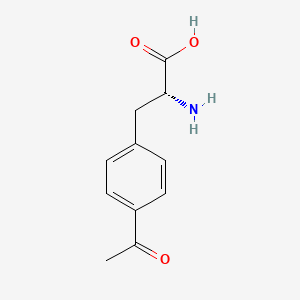

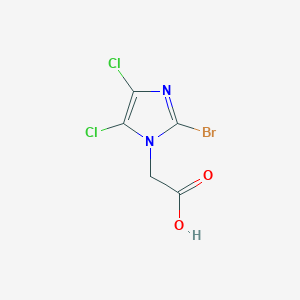
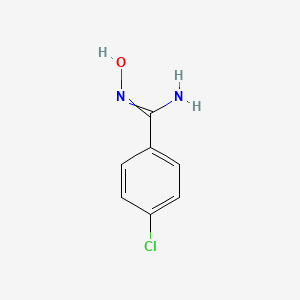
![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3033850.png)

